4-(溴甲基)-2,1,3-苯并噻二唑

描述

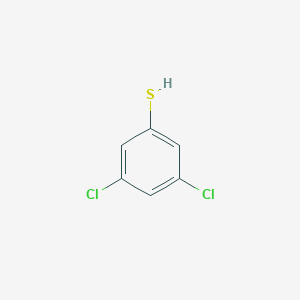

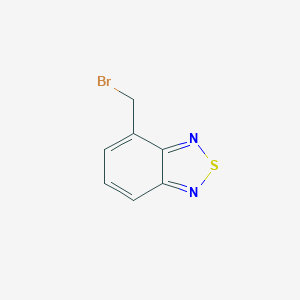

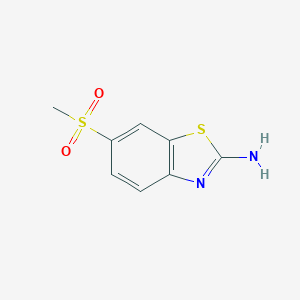

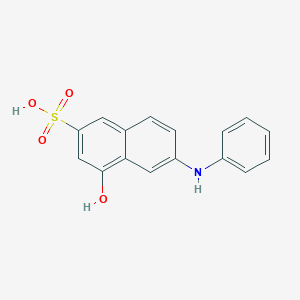

4-(Bromomethyl)-2,1,3-benzothiadiazole is a brominated derivative of benzothiadiazole, a heterocyclic compound that has gained interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromomethyl group in the molecule makes it a versatile intermediate for further chemical modifications, as it can undergo nucleophilic substitution reactions to introduce various functional groups .

Synthesis Analysis

The synthesis of brominated 2,1,3-benzothiadiazoles, including 4-(Bromomethyl)-2,1,3-benzothiadiazole, typically involves the bromination of methyl-substituted benzothiadiazoles using N-bromosuccinimide or hydrobromic acid under controlled conditions to achieve selective substitution at the desired positions 10. The process can be optimized to obtain high yields of the brominated product, which can then be used as a precursor for further chemical transformations 10.

Molecular Structure Analysis

The molecular structure of 4-(Bromomethyl)-2,1,3-benzothiadiazole and related compounds is characterized using various spectroscopic techniques, including high-resolution mass spectrometry, 1H-NMR, 13C-NMR, IR, and UV spectroscopy. These methods provide detailed information about the electronic and geometric structure of the molecule, which is essential for understanding its reactivity and properties .

Chemical Reactions Analysis

4-(Bromomethyl)-2,1,3-benzothiadiazole can participate in a variety of chemical reactions due to the presence of the reactive bromomethyl group. It can undergo nucleophilic substitution reactions with different nucleophiles, leading to the formation of alkoxy-, thio-, and amino-substituted derivatives. These reactions expand the utility of the compound in synthesizing a wide range of chemical entities with potential biological and photophysical applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Bromomethyl)-2,1,3-benzothiadiazole are influenced by its molecular structure. The compound exhibits specific spectroscopic characteristics that can be used to confirm its purity and identity. The introduction of substituents through chemical reactions can significantly alter its properties, such as solubility, melting point, and photophysical behavior. These changes are crucial for the compound's applications in the development of new materials, such as luminescent materials with improved optical properties and thermostability .

科学研究应用

Luminescent Materials: 基于2,1,3-苯并噻二唑的化合物,包括4-(溴甲基)-2,1,3-苯并噻二唑的衍生物,已经合成并表征其高效的发光性能。这些材料表现出更好的光学性能和热稳定性,使它们适用于发光技术的应用 (Tao et al., 2011)。

Photophysical Properties: 对2,1,3-苯并噻二唑衍生物的研究表明,这些化合物具有高荧光量子产率,并且根据它们的结构表现出不同的光物理行为。这使它们成为有望在有机发光二极管(OLEDs)中进行测试的候选物质 (Neto et al., 2005)。

Coordination Chemistry and Crystal Engineering: 功能化的2,1,3-苯并噻二唑在金属配位化学和有机固体晶体工程中具有应用。它们与锌等金属形成配合物,并展现出新型的配位类型,为晶体工程开辟了新的前景 (Bashirov et al., 2014)。

Organic Electronics: 2,1,3-苯并噻二唑的衍生物由于其小的带隙和光伏应用而被用于有机电子器件。它们是太阳能电池和OLED等设备中的重要组成部分 (Wang et al., 2010)。

Fluorescence Tuning: 通过钯催化的C-H键芳基化反应,可以有效调节2,1,3-苯并噻二唑的荧光性能。这使得可以在可见光谱范围内对发射颜色进行精细调节,增强了它们在各种发光应用中的实用性 (Idris et al., 2018)。

Organic Single Crystal Properties: 4,7-二溴-2,1,3-苯并噻二唑的单晶体,一个相关化合物,展示了弹性弯曲灵活性和晶态荧光。这揭示了其在高性能光电子学中潜在用途的新方面 (Hayashi et al., 2017)。

安全和危害

“4-(Bromomethyl)benzonitrile” is considered hazardous. It can cause severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled2. It’s advised to handle it with protective gloves/clothing/eye protection/face protection and use only outdoors or in a well-ventilated area2. However, the specific safety and hazards for “4-(Bromomethyl)-2,1,3-benzothiadiazole” are not available in the search results.

未来方向

The future directions for “4-(Bromomethyl)-2,1,3-benzothiadiazole” are not clearly outlined in the available resources. However, research into similar compounds continues, and new synthesis methods and applications may be discovered in the future.

Please note that the information provided is based on the available resources and may not be fully accurate or complete for “4-(Bromomethyl)-2,1,3-benzothiadiazole”. Further research and consultation with a chemistry professional are recommended for more accurate and detailed information.

属性

IUPAC Name |

4-(bromomethyl)-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2S/c8-4-5-2-1-3-6-7(5)10-11-9-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKHNCECWIKLSSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379955 | |

| Record name | 4-(bromomethyl)-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Bromomethyl)-2,1,3-benzothiadiazole | |

CAS RN |

16405-99-5 | |

| Record name | 4-(Bromomethyl)-2,1,3-benzothiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16405-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(bromomethyl)-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Naphthalenecarboxylic acid, 4-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]phenyl]azo]-3-hydroxy-](/img/structure/B93687.png)

![6-Azoniaspiro[5.5]undecane](/img/structure/B93692.png)